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Compound of Interest

Compound Name: Azecan-2-one

CAS No.: 6142-53-6

Cat. No.: B3427706

Get Quote

Introduction & Mechanistic Rationale
The synthesis of medium-sized rings (8- to 11-membered) represents a persistent challenge in

organic chemistry due to unfavorable enthalpic and entropic factors, primarily transannular

strain and cross-ring steric interactions. Azecan-2-one, a 10-membered cyclic amide (lactam),

serves as a critical structural scaffold in the synthesis of functionalized macrocycles,

Successive Ring Expansion (SuRE) chemistry, and the development of novel pharmaceutical

agents [1].

The Beckmann rearrangement is the premier synthetic methodology for converting ketoximes

into their corresponding lactams [2]. By subjecting cyclononanone oxime to acidic conditions or

utilizing specialized bifunctional reagents like hydroxylamine-O-sulfonic acid (HOSA), the oxime

undergoes a stereospecific alkyl shift. The migrating carbon group is strictly anti-periplanar to

the leaving group on the nitrogen. The relief of ring strain inherent in medium-sized

cycloalkanones provides a strong thermodynamic driving force that facilitates this

rearrangement, driving the reaction forward to the expanded 10-membered lactam.
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The reaction proceeds via the activation of the oxime hydroxyl group (or sulfate group, if using

HOSA) into a superior leaving group. The departure of this group is concerted with the

migration of the anti-periplanar carbon-carbon bond, generating a highly electrophilic nitrilium

ion intermediate. Subsequent trapping by water (solvolysis) and tautomerization yields the

stable azecan-2-one [4].
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Mechanistic pathway of cyclononanone conversion to azecan-2-one via Beckmann

rearrangement.

Experimental Design & Causality
When designing a protocol for azecan-2-one synthesis, chemists must choose between a

classical two-step approach and a one-pot cascade based on the specific constraints of their

laboratory setup and substrate sensitivity.

One-Pot HOSA Method: Hydroxylamine-O-sulfonic acid (HOSA) acts dually as the nitrogen

source for oxime formation and as an intrinsic leaving group activator. Because the sulfate

moiety is an exceptional leaving group, the intermediate cyclononanone-O-sulfonic oxime

spontaneously undergoes the Beckmann rearrangement upon heating in formic acid [1]. This

bypasses the need to isolate the oxime and avoids the use of highly corrosive traditional

reagents like phosphorus pentachloride (PCl₅) or oleum.

Classical Two-Step Method: For substrates sensitive to strong Brønsted acids or prolonged

heating, isolating the cyclononanone oxime allows for milder rearrangement conditions (e.g.,
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using catalytic amounts of Lewis acids, Cobalt salts, or tosyl chloride) [3]. This sequential

control prevents over-reaction and limits the formation of fragmentation byproducts.

Step-by-Step Methodologies
Protocol A: One-Pot Microwave-Assisted Synthesis
(HOSA/Formic Acid)
Causality Note: Formic acid serves as both the polar protic solvent and a Brønsted acid

catalyst, facilitating the initial condensation while stabilizing the transition state during the

endothermic ring-expansion step.

Reagents:

Cyclononanone: 252 mg (1.80 mmol)

Hydroxylamine-O-sulfonic acid (HOSA): 350 mg (3.00 mmol, 1.66 equiv)

Formic acid (95% - 97%): 4 mL total

Procedure:

Preparation: To a stirring solution of cyclononanone (252 mg, 1.80 mmol) in formic acid (2

mL) at room temperature, slowly add a pre-dissolved solution of HOSA (350 mg, 3.00 mmol)

in formic acid (2 mL) dropwise over a period of 10 minutes.

Microwave Activation: Seal the reaction vessel and transfer it to a dedicated microwave

organic synthesizer. Heat the mixture to 108 °C and maintain reflux for 7 hours. Note:

Microwave irradiation ensures uniform heating, overcoming the high activation energy

required to expand the 9-membered ring to a 10-membered ring.

Quenching: Allow the dark brown solution to cool to room temperature. Carefully pour the

mixture over crushed ice and neutralize cautiously with a saturated aqueous sodium

bicarbonate (NaHCO₃) solution until pH ~7 is reached.

Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Wash the

combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under

reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with

a gradient of hexane/ethyl acetate) to afford pure azecan-2-one.

Protocol B: Classical Two-Step Synthesis
Causality Note: Isolating the oxime allows for the use of milder, non-aqueous rearrangement

catalysts, which is highly beneficial if the target molecule contains acid-labile functional groups.

Step 1: Oxime Formation

Dissolve cyclononanone (1.0 equiv) in absolute ethanol.

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv) and sodium acetate (1.5 equiv)

dissolved in a minimal amount of deionized water.

Reflux the mixture for 2 hours. Cool to room temperature, concentrate under vacuum, and

extract with ethyl acetate to isolate the cyclononanone oxime intermediate.

Step 2: Beckmann Rearrangement

Dissolve the isolated cyclononanone oxime (0.5 mmol) in anhydrous acetonitrile (1.0 mL).

Add a mild catalytic system (e.g., 10 mol% Cobalt salt and 10 mol% Lewis acid, or

alternatively 1.2 equiv of p-Toluenesulfonyl chloride with pyridine) [3].

Stir the mixture at 80 °C for 2 hours under an inert N₂ atmosphere.

Dilute with ethyl acetate (10 mL), wash with 0.4 M NaOH to remove acidic byproducts, dry

over MgSO₄, and evaporate to yield azecan-2-one.

Quantitative Data & Reaction Parameters
The following table summarizes the operational parameters and expected outcomes for both

synthetic routes, providing a comparative baseline for process optimization.
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Parameter One-Pot HOSA Method Classical Two-Step Method

Precursor Cyclononanone Cyclononanone

Reagents HOSA, Formic Acid NH₂OH·HCl, TsCl / Lewis Acid

Temperature 108 °C (Microwave) 80 °C - 100 °C (Thermal)

Reaction Time 7 hours
2 hours (Step 1) + 2 hours

(Step 2)

Intermediate Isolation No Yes (Cyclononanone Oxime)

Scalability Best for small-to-medium scale Excellent for large scale

Typical Yield 75% - 85% 80% - 90% (Over two steps)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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